4-Hydroxy-3-(p-diazophenylphosphorylcholine) Phenylacetic Acid 4-Hydroxy-3-(p-diazophenylphosphorylcholine) Phenylacetic Acid
Brand Name: Vulcanchem
CAS No.: 359435-74-8
VCID: VC20840294
InChI: InChI=1S/C19H24N3O7P/c1-22(2,3)10-11-28-30(26,27)29-16-7-5-15(6-8-16)20-21-17-12-14(13-19(24)25)4-9-18(17)23/h4-9,12H,10-11,13H2,1-3H3,(H2-,20,23,24,25,26,27)
SMILES: C[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)CC(=O)O)O
Molecular Formula: C19H24N3O7P
Molecular Weight: 437.4 g/mol

4-Hydroxy-3-(p-diazophenylphosphorylcholine) Phenylacetic Acid

CAS No.: 359435-74-8

Cat. No.: VC20840294

Molecular Formula: C19H24N3O7P

Molecular Weight: 437.4 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-3-(p-diazophenylphosphorylcholine) Phenylacetic Acid - 359435-74-8

Specification

CAS No. 359435-74-8
Molecular Formula C19H24N3O7P
Molecular Weight 437.4 g/mol
IUPAC Name [4-[[5-(carboxymethyl)-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C19H24N3O7P/c1-22(2,3)10-11-28-30(26,27)29-16-7-5-15(6-8-16)20-21-17-12-14(13-19(24)25)4-9-18(17)23/h4-9,12H,10-11,13H2,1-3H3,(H2-,20,23,24,25,26,27)
Standard InChI Key XQACLNDQWKQEOL-UHFFFAOYSA-N
Isomeric SMILES C[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)N/N=C\2/C=C(C=CC2=O)CC(=O)O
SMILES C[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)CC(=O)O)O
Canonical SMILES C[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)CC(=O)O)O

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